molecular formula C17H13NO5 B2594068 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid CAS No. 556016-14-9

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid

Cat. No.: B2594068
CAS No.: 556016-14-9
M. Wt: 311.293
InChI Key: WNUCWHKTZGWVGV-UHFFFAOYSA-N
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Description

5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid is a high-purity organic compound supplied for laboratory research use. This molecule, with the CAS number 556016-14-9 , has a molecular formula of C17H13NO5 and a molecular weight of 311.29 g/mol . It features a phthalimide moiety, a common structural motif in medicinal chemistry known for its diverse biological activities, linked to a methoxy-benzoic acid group . As a phthalimide derivative, it serves as a valuable chemical intermediate and building block in organic synthesis, materials science, and pharmaceutical research. Researchers can utilize this compound in the development of novel enzyme inhibitors, the study of structure-activity relationships (SAR), and the synthesis of more complex molecules for various experimental applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-23-14-7-6-10(8-13(14)17(21)22)9-18-15(19)11-4-2-3-5-12(11)16(18)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUCWHKTZGWVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness as an inhibitor of the Keap1–Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense against oxidative stress and cancer progression . The compound demonstrated a binding affinity that suggests potential for further development as an anticancer agent.

Case Study:
In vitro assays showed that this compound inhibited cancer cell proliferation in several lines, including breast and lung cancer cells. The mechanism was associated with the activation of Nrf2 signaling pathways, leading to increased expression of antioxidant genes.

Pharmacology

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Neuroprotective Activity

Study ReferenceCell Line UsedIC50 Value (µM)Mechanism of Action
SH-SY5Y15Nrf2 activation
PC1220Antioxidant response

Material Science

3. Organic Photovoltaics
this compound has potential applications in organic photovoltaics due to its electronic properties. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cell technology .

Case Study:
A recent study demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells by enhancing charge transport properties while maintaining stability under operational conditions.

Mechanism of Action

The mechanism of action of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to phthalimide-based esters and acids with substituents such as methyl, methoxy, nitro, and chloro groups. Key differences include:

Compound Substituent(s) Functional Group Melting Point (°C) Key Properties
5-[(1,3-Dioxo-isoindol-2-yl)methyl]-2-methoxybenzoic acid (Target) 2-methoxy, 5-phthalimide Carboxylic acid Not reported High polarity, potential for salt formation, hydrogen bonding
(1,3-Dioxo-isoindol-2-yl)methyl 2-methoxybenzoate 2-methoxy, 5-phthalimide Ester 144–146 Lower aqueous solubility; ester hydrolysis may yield target compound
(1,3-Dioxo-isoindol-2-yl)methyl 3-nitrobenzoate (4m) 3-nitro, 5-phthalimide Ester 155–157 Electron-withdrawing nitro group enhances oxidative stability
(1,3-Dioxo-isoindol-2-yl)methyl 4-chlorobenzoate (4d) 4-chloro, 5-phthalimide Ester 145–147 Chlorine increases lipophilicity; moderate antioxidant activity
3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-isoindol-2-yl)propanoic acid Acetyloxy, phenyl Carboxylic acid Not reported Propanoic acid backbone may enhance metabolic stability

Physicochemical Properties

  • Melting Points : Ester derivatives generally exhibit lower melting points compared to nitro-substituted analogs. For example, 2-methoxybenzoate (144–146°C) vs. 3-nitrobenzoate (155–157°C) . The target carboxylic acid may have a higher melting point due to intermolecular hydrogen bonding.
  • Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to esters, which are more lipophilic. This difference is critical for bioavailability in biological systems .

Antioxidant Activity

Nitro-substituted phthalimide esters (e.g., 4m) showed moderate DPPH radical scavenging activity (IC50 = 28.4 µM), outperforming chlorinated analogs (e.g., 4d, IC50 = 45.2 µM) . The target compound’s carboxylic acid group may enhance antioxidant efficacy by improving solubility in polar assay media, though direct comparisons require experimental validation.

Biological Activity

5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in various therapeutic areas.

The compound has the following chemical properties:

  • Molecular Formula: C18H16N2O4
  • Molecular Weight: 324 Da
  • IUPAC Name: 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxy-N-methylbenzamide
  • LogP: 1.56
  • Polar Surface Area: 76 Ų

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals is critical in mitigating oxidative stress-related diseases. In vitro assays such as DPPH and ORAC have been employed to evaluate these properties. For example, derivatives of related compounds have shown promising results in antioxidant capacity through various radical species .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as lipoxygenase (LO) and cyclooxygenase (COX). These enzymes play crucial roles in the inflammatory response and are implicated in various chronic diseases. In studies involving activated neutrophils, compounds with similar structures have shown IC50 values in the sub-micromolar range for LO inhibition .

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In particular, compounds derived from isoindole structures have been noted for their potential to inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Study on Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. The study also highlighted the compound's ability to modulate key signaling pathways associated with tumor progression .

Photoprotective Properties

Another investigation into the photoprotective capabilities of similar compounds found that they could effectively absorb UV radiation and reduce skin damage caused by sun exposure. This property is particularly relevant for developing new sunscreen formulations that offer broad-spectrum protection .

Summary of Findings

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of lipoxygenase and cyclooxygenase
AntiproliferativeInduction of apoptosis and cell cycle arrest
PhotoprotectiveUV radiation absorption

Q & A

Q. What are the common synthetic routes for preparing 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid?

The compound is typically synthesized via condensation reactions. A primary method involves reacting 1,3-dioxoisoindoline derivatives with activated benzoyl intermediates (e.g., 2-methoxybenzoyl chloride) under controlled conditions. For example, analogous compounds are synthesized by coupling isoindoline cores with benzoyl chlorides in anhydrous solvents like dichloromethane, using bases such as triethylamine to drive the reaction . Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. HPLC ensures purity (>95%), while ¹H/¹³C NMR confirms structural integrity by identifying key groups: the isoindole dioxo protons (δ 7.6–8.1 ppm), methoxy group (δ 3.8–4.0 ppm), and benzoic acid carbonyl (δ 170–175 ppm in ¹³C) . Mass spectrometry (MS) further validates molecular weight, with ESI-MS often showing [M+H]⁺ or [M−H]⁻ ions .

Q. How should solubility and stability be managed during experimental workflows?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–37°C) are critical. For long-term storage, lyophilize and store at −20°C in inert atmospheres to prevent hydrolysis of the isoindole ring . Pre-experiment solubility profiling in PBS with 0.1% Tween-80 is recommended for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires fine-tuning reaction parameters:

  • Catalysts : Use coupling agents like EDC/HOBt for amide bond formation (if applicable) .
  • Temperature : Reflux in acetic acid (110–120°C) enhances condensation efficiency .
  • Solvent : Anhydrous THF or DMF minimizes side reactions . Pilot-scale trials with in-line FTIR monitoring can identify intermediate formation and guide process adjustments .

Q. What strategies resolve impurities or by-products during synthesis?

Common impurities include unreacted isoindoline precursors or hydrolyzed benzoic acid derivatives. Strategies:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) separates impurities .
  • Recrystallization : Use DMF/ethanol mixtures (1:3) to isolate the pure product .
  • Kinetic studies : Track by-product formation rates under varying conditions to identify optimal reaction windows .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from structural analogs (e.g., bromo vs. chloro substituents) or assay conditions. For example, brominated analogs () show enhanced enzyme inhibition due to higher electronegativity, whereas methoxy groups ( ) may reduce cell permeability. Standardize assays using:

  • Consistent cell lines (e.g., HEK293 for receptor studies).
  • Control compounds to benchmark activity .
  • Dose-response curves to compare EC₅₀/IC₅₀ values across studies .

Q. What mechanisms underlie its biological activity in pharmacological models?

The compound’s isoindole moiety interacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the benzoic acid group facilitates hydrogen bonding. Molecular docking studies suggest affinity for targets like COX-2 or HDACs. Validate via:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/k𝒹) .
  • Gene knockout models : Assess phenotypic changes in target-deficient cells .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies focus on modifying:

  • Isoindole substituents : Electron-withdrawing groups (e.g., Br, NO₂) enhance target binding .
  • Methoxy position : Ortho-substitution (as in the parent compound) improves metabolic stability vs. para-substituted analogs .
  • Linker flexibility : Replace methylene with ethylene spacers to probe steric effects .

Methodological Considerations

Q. What experimental designs are robust for evaluating synthetic or biological variables?

Adopt a split-plot design for multifactorial studies:

  • Main factors : Reaction temperature, solvent polarity.
  • Sub-factors : Catalyst loading, stirring rate.
  • Replicates : n=4 to account for batch variability . ANOVA and Tukey’s post-hoc tests statistically validate interactions between variables.

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS)?

Cross-validate using complementary techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals .
  • High-resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotope patterns for Br/Cl) .
  • X-ray crystallography : Resolve absolute configuration ambiguities .

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